molecular formula C15H16N4O2S B2697810 1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea CAS No. 941968-37-2

1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea

Cat. No.: B2697810
CAS No.: 941968-37-2
M. Wt: 316.38
InChI Key: BRKRPZNPDXHZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea is a synthetic small molecule featuring a urea core linked to phenyl and thiazole rings, with a pyrrolidine carbonyl moiety. This structure is characteristic of compounds investigated for their potential in medicinal chemistry and drug discovery. Compounds with the thiazolylurea scaffold have demonstrated significant biological activities in research settings. Specifically, structurally related molecules have shown potent anti-proliferative activity against human cancer cell lines , including chronic myeloid leukemia (CML), by targeting key signaling pathways such as PI3K/AKT to induce apoptosis . Furthermore, thiazole and urea-containing analogues have been explored for their antitrypanosomal activity , exhibiting high potency and selectivity against parasites like Trypanosoma brucei rhodesiense . The presence of the pyrrolidine group is a common feature in pharmacologically active compounds and can influence the molecule's physicochemical properties and binding affinity. Researchers value this chemotype for its potential to target multiple disease mechanisms. This product is intended for research purposes such as hit-to-lead optimization, mechanism of action studies, and screening assays. For Research Use Only. Not for human consumption.

Properties

IUPAC Name

1-phenyl-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-13(19-8-4-5-9-19)12-10-22-15(17-12)18-14(21)16-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKRPZNPDXHZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Coupling with Phenyl Isocyanate: The final step involves coupling the thiazole-pyrrolidine intermediate with phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S with a molecular weight of approximately 356.43 g/mol. The structure includes a thiazole ring, which is often associated with biological activity, particularly in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea. For instance, similar compounds have been synthesized and evaluated for their ability to inhibit tumor growth:

  • Mechanism of Action : These compounds often target specific enzymes or pathways involved in cancer cell proliferation. For example, certain urea derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and arresting the cell cycle at the G1 phase .
  • Case Studies : In a study focusing on urea derivatives, compounds demonstrated significant antiproliferative activity against MDA-MB 231 breast cancer cells. The research indicated that modifications to the urea scaffold could enhance anticancer properties .

Anti-inflammatory Properties

The anti-inflammatory potential of 1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea has also been investigated:

  • Biological Evaluation : Compounds with similar structural motifs have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that derivatives of this compound could be explored for treating inflammatory diseases .

Antidiabetic Activity

Another area of application is in the development of antidiabetic agents:

  • Inhibition Studies : Research has indicated that certain urea analogs can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby contributing to blood sugar regulation. This opens avenues for further exploration of related compounds as potential antidiabetic drugs .

Synthesis and Structural Modifications

The synthesis of 1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea involves several steps that can be optimized for yield and efficiency:

StepDescription
1Synthesis of pyrrolidine derivative
2Formation of thiazole ring
3Coupling with phenyl group to form urea bond

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Thiazole-Modified Ureas

Compounds from Molecules (2013) () share the 3-arylurea-thiazole scaffold but differ in substituents:

  • Compound 11i : 1-Phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea .
  • Compounds 1f–2b : Feature hydroxyphenylbenzylidene-hydrazinyl extensions on the thiazole-linked piperazine .

Key Differences :

  • Pyrrolidine vs.
  • Substituent Complexity : Hydroxybenzylidene groups in 1f–2b enhance hydrogen-bonding but increase molecular weight (e.g., 1f: MW ≈ 668 g/mol vs. target compound’s estimated MW ≈ 340 g/mol) .

Bioactive Urea Derivatives

highlights urea-thiazole compounds with anti-Clostridioides difficile activity, such as:

  • 1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea (IC₅₀ = 0.10–0.24 μM) .

Comparison :

  • Thiazole Substitution : The target compound lacks the imidazole-pyridine thioether seen in , which is critical for FabK inhibition. Its pyrrolidine-carbonyl group may instead target proteases or kinases.
  • Molecular Weight : The target compound’s simpler structure (vs. MW ≈ 500–600 g/mol in ) suggests better pharmacokinetic properties .

Antibacterial Activity

  • : Substitutions on the thiazole (e.g., trifluoromethyl, chloro) improve anti-C. difficile activity by 5–10-fold. The pyrrolidine-carbonyl group in the target compound may similarly modulate activity through steric or electronic effects .
  • Fungicidal Applications: Patent EP 2024 () describes thiazole-piperidine derivatives (e.g., 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one) as fungicides.

Hydrogen-Bonding and Solubility

  • Urea vs. Non-Urea Derivatives: Urea groups in –3 and 6 enable stronger hydrogen-bonding vs. non-urea thiazoles in . This enhances target engagement but may reduce solubility in hydrophobic environments .

Computational Analysis

  • Multiwfn (): Electron localization function (ELF) analysis might reveal charge distribution differences between the target compound and hydroxyphenyl derivatives in .

Data Tables

Table 1: Comparison of Key Urea-Thiazole Derivatives

Compound Substituents on Thiazole Molecular Weight (g/mol) Bioactivity (IC₅₀ or MIC) Reference
Target Compound 4-(Pyrrolidine-1-carbonyl) ~340 (estimated) Not reported
11i () 4-((4-(2-Hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl) 466.2 Not reported
1f () Hydroxybenzylidene-hydrazinyl 667.9 Not reported
Anti-C. difficile Agent () 5-(Pyridin-2-ylthio) ~500–600 0.10–0.24 μM

Table 2: Impact of Thiazole Substituents on Properties

Substituent Type Example Compound Solubility (Predicted) Hydrogen-Bonding Capacity Potential Target
Pyrrolidine-1-carbonyl Target Compound Moderate Moderate (amide, urea) Enzymes, receptors
Piperazine-hydrazinyl 11i () High High (multiple NH groups) Charged active sites
Hydroxybenzylidene 1f () Low Very high (phenolic OH) Metal-dependent enzymes

Biological Activity

1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a phenyl group, a thiazole ring, and a pyrrolidine moiety, which may contribute to its diverse pharmacological properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and comparison with similar compounds.

Synthesis

The synthesis of 1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea typically involves several key steps:

  • Formation of the Thiazole Ring : A thioamide reacts with an α-haloketone under basic conditions.
  • Introduction of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino acid derivatives.
  • Coupling with Phenyl Isocyanate : The final step involves coupling the thiazole-pyrrolidine intermediate with phenyl isocyanate to yield the urea derivative.

Biological Activity

Research indicates that 1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing moderate activity. For instance, minimum inhibitory concentrations (MICs) were observed in the range of 250 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Properties

1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea has shown promise as an anti-inflammatory agent. It inhibits pro-inflammatory cytokines such as TNFα and IL-6, which are crucial in the inflammatory response. In particular, IC50 values in the low micromolar range have been reported for these effects .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The structural features allow it to bind effectively, modulating the activity of these targets and leading to desired therapeutic effects .

Comparison with Similar Compounds

To understand the uniqueness of 1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea, it is essential to compare it with structurally similar compounds:

Compound TypeStructureBiological Activity
Thiourea Derivatives Contains sulfur instead of oxygen in the urea groupVaries; often lower potency than urea derivatives
Carbamate Derivatives Carbamate group replaces ureaGenerally exhibits different pharmacological profiles

The unique combination of functional groups in 1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea contributes to its distinct biological properties compared to these analogs .

Case Studies

Several studies have focused on evaluating the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Study : A study published in MDPI assessed a series of thiazole derivatives for their antimicrobial properties, where 1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea was included among tested compounds. Results indicated significant activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Study : In research evaluating potential anticancer agents, this compound was tested against multiple cancer cell lines (e.g., HeLa, MCF7). The results showed dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways .

Q & A

Q. What are the standard synthetic routes for preparing 1-phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea?

The compound can be synthesized via a two-step approach: (i) coupling a substituted thiazol-2-amine with a pyrrolidine carbonyl derivative to form the thiazole core, followed by (ii) urea formation using phenyl isocyanate or a carbamate intermediate. A typical protocol involves refluxing the reactants in anhydrous toluene or dichloromethane under inert conditions, with triethylamine as a base to neutralize HCl byproducts . Reaction progress is monitored via TLC, and purification is achieved via crystallization (e.g., ethanol–acetic acid mixtures) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and thiazole/pyrrolidine substituents.
  • X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the planar urea moiety and dihedral angles between aromatic/thiazole rings .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility is tested in DMSO (primary stock solvent) followed by dilution in PBS or cell culture media. Stability is evaluated via HPLC at physiological pH (7.4) and temperature (37°C) over 24–72 hours. Precipitation or degradation products indicate formulation challenges .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies may arise from impurities in synthesized batches or assay-specific conditions (e.g., cell line variability, concentration thresholds). Mitigation strategies include:

  • HPLC purity validation : Ensure >95% purity via reverse-phase chromatography.
  • Dose-response standardization : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify IC50_{50}/EC50_{50} values.
  • Orthogonal assays : Confirm activity in both enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Solvent selection : Replace toluene with THF or DMF to enhance solubility of intermediates.
  • Catalyst screening : Test Pd-mediated cross-coupling or microwave-assisted synthesis to reduce reaction time.
  • Workflow automation : Use continuous-flow reactors for precise temperature/pH control, improving reproducibility .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions between the urea-thiazole scaffold and protein active sites. Key parameters include:

  • Hydrogen bonding : Urea NH groups with backbone carbonyls.
  • π-π stacking : Thiazole/phenyl rings with aromatic residues (e.g., tyrosine, phenylalanine).
  • Free energy calculations : MM-PBSA/GBSA quantify binding energy (ΔG) .

Q. What safety protocols are essential for handling this compound in prolonged studies?

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent dermal/ocular exposure.
  • Engineering controls : Use fume hoods for synthesis/purification steps.
  • Waste disposal : Neutralize acidic byproducts before aqueous waste disposal .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting crystallographic vs. spectroscopic data for structural confirmation?

  • Overlay analysis : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.
  • Dynamic NMR : Variable-temperature NMR resolves conformational flexibility (e.g., urea rotation barriers).
  • IR spectroscopy : Validate carbonyl stretching frequencies (1650–1750 cm1^{-1}) against computational predictions .

Q. What experimental designs address low reproducibility in biological activity?

  • Blind testing : Mask compound identity during assay execution to eliminate bias.
  • Positive/Negative controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays).
  • Batch-to-batch comparison : Synthesize multiple lots and compare IC50_{50} values statistically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.